molecular formula C12H17BBrNO3 B1532441 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1357387-81-5

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1532441
CAS No.: 1357387-81-5
M. Wt: 313.99 g/mol
InChI Key: IGZDSVOBSNWDLY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the synthesis of cholinergic drugs , which target the cholinergic system in the body. This system plays a crucial role in muscle movement, breathing, heart rate, and other functions.

Mode of Action

It’s known that the compound can be used as a reagent in organic synthesis . It’s likely that it interacts with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.

Biochemical Pathways

It’s known that similar compounds play a key role in c-c bond formation, oxidation, and reduction reactions . These reactions are fundamental to many biochemical pathways, including those involved in energy production, signal transduction, and the synthesis of various biomolecules.

Pharmacokinetics

The compound’s molecular weight (31398 g/mol ) suggests that it may be absorbed and distributed throughout the body. Its metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively.

Result of Action

Given its use as a reagent in organic synthesis , it’s likely that it contributes to the formation of new chemical entities with diverse biological activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. For instance, temperature, pH, and the presence of other chemicals can affect its reactivity and stability. It’s also worth noting that the compound is combustible and should be kept away from open flames and high temperatures .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, which facilitate the formation of new carbon-carbon bonds. The interaction between this compound and these enzymes is characterized by the formation of a transient complex that allows the transfer of the boron group to the target molecule .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also significant, as this compound can alter the flux of metabolites through key metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which facilitate its metabolism and conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and its interactions with other biomolecules .

Preparation Methods

The synthesis of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-bromo-3-methoxypyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Chemical Reactions Analysis

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(14)9(8)16-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZDSVOBSNWDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141319
Record name Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357387-81-5
Record name Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357387-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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